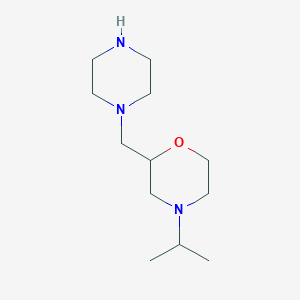

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine

Description

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-4-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-11(2)15-7-8-16-12(10-15)9-14-5-3-13-4-6-14/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTPGGUBKWRYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088710-28-4 | |

| Record name | 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a morpholine ring, which is known for enhancing solubility and bioavailability. The propan-2-yl group contributes to its lipophilicity, which can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It exhibits a range of pharmacological effects including:

- Anticancer Activity : Several derivatives of piperazine and morpholine have shown promising anticancer properties. The presence of the piperazine ring is associated with enhanced cytotoxic effects against various cancer cell lines, such as MCF-7 and A549, with IC50 values often in the low micromolar range .

- Antimicrobial Properties : Compounds containing piperazine structures have demonstrated broad-spectrum antimicrobial activity. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes, such as phospholipase A2, which is implicated in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects .

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound can effectively bind to key proteins involved in cancer progression, influencing pathways related to cell proliferation and apoptosis .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | |

| Anticancer | A549 | 1.47 | |

| Antimicrobial | Staphylococcus aureus | 0.12 | |

| Antimicrobial | Escherichia coli | 0.76 |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of morpholine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, with specific attention to the piperazine substituent's role in increasing potency .

Scientific Research Applications

The compound 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (CAS Number: 1088710-28-4) is a morpholine derivative with notable applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis, and various applications, supported by data tables and case studies.

- MDL No.: MFCD19381847

- PubChem CID: 54592597

- InChI Key: ALTPGGUBKWRYOA-UHFFFAOYSA-N

- SMILES: CC(C)N1CCOC(C1)CN2CCNCC2

Medicinal Chemistry

- Antidepressant Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. Studies have shown that they can modulate serotonin and norepinephrine levels, making them potential candidates for treating depression and anxiety disorders.

- Antitumor Activity : There are emerging studies suggesting that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary investigations reveal that this compound has antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Neuropharmacology

The compound's piperazine moiety is known for its interaction with central nervous system receptors, making it a subject of interest in neuropharmacological research. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that this compound significantly reduced depressive-like behaviors in animal models when administered at specific dosages. The results indicated a marked increase in serotonin levels in the prefrontal cortex.

Case Study 2: Antitumor Effects

In vitro studies on human cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. The findings suggest that it could be developed into a novel anticancer therapy.

Case Study 3: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Thieno-Pyrimidine Derivatives

Compounds like 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () and 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine () share the morpholine-piperazine motif but incorporate a thieno-pyrimidine core. These derivatives exhibit higher molecular weights (e.g., ~450–500 g/mol) compared to the target compound (227.35 g/mol), which may enhance their binding specificity to kinase enzymes but reduce bioavailability .

Pyrazolotriazolopyrimidine Derivatives

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () feature fused heterocyclic systems. While they lack morpholine, the piperazine-like nitrogen-rich architecture suggests overlapping electronic properties.

Substituent Modifications

Piperazine Ring Functionalization

- Sulfonyl Groups: In 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine (), the piperazine ring is substituted with a methylsulfonyl group.

- Aryl Groups : 4'-(5-Nitro-6-piperazin-1''-yl-4-(trifluoromethyl)pyridin-2-yl)morpholine () includes a trifluoromethylphenyl group on piperazine, introducing steric bulk and electron-withdrawing effects. Such modifications could enhance metabolic stability but may alter receptor affinity .

Morpholine Substitutions

The target compound’s isopropyl group at the 4-position of morpholine contrasts with derivatives like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (), where morpholine is absent. The isopropyl group likely contributes to lipophilicity, influencing partition coefficients (logP) and membrane penetration .

Preparation Methods

Reductive Amination Approach

One common method involves the synthesis of an aldehyde intermediate from a morpholine derivative followed by reductive amination with piperazine:

- Step 1: Reduction of an ester group on a morpholine-containing precursor to an alcohol using sodium borohydride with near-quantitative yield (~99%).

- Step 2: Oxidation of the alcohol to an aldehyde using Dess–Martin periodinane, yielding approximately 46%.

- Step 3: Reductive amination of the aldehyde with piperazine in the presence of sodium triacetoxyborohydride, yielding the desired amine-linked product with yields ranging from 63% to 84% depending on conditions.

This method allows the selective formation of the piperazin-1-ylmethyl linkage on the morpholine ring.

Buchwald-Hartwig Coupling Reaction

An alternative synthetic route uses the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form the C–N bond between a halogenated precursor and piperazine:

- Step 1: Preparation of a halogenated morpholine derivative.

- Step 2: Coupling with piperazine under palladium catalysis to form the 2-(piperazin-1-ylmethyl) morpholine structure.

- Step 3: Subsequent functional group transformations, including deprotection or hydrolysis, to yield the final compound.

This method is advantageous for its operational simplicity and potential for scale-up but requires careful control of reaction conditions and catalyst choice.

Alkylation and Substitution Reactions

The introduction of the isopropyl group at the 4-position of morpholine can be achieved via:

- Alkylation of morpholine or its derivatives with isopropyl halides under basic conditions.

- Nucleophilic substitution reactions using potassium carbonate as a base to facilitate substitution at the desired position.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ester reduction | Sodium borohydride, methanol | ~99 | High yield, converts ester to alcohol |

| 2 | Alcohol oxidation | Dess–Martin periodinane | ~46 | Moderate yield, sensitive oxidation step |

| 3 | Reductive amination | Piperazine, sodium triacetoxyborohydride | 63–84 | Formation of piperazin-1-ylmethyl linkage |

| 4 | Buchwald-Hartwig amination | Pd catalyst, halogenated morpholine, piperazine | Variable | Alternative to reductive amination |

| 5 | Alkylation (isopropyl) | Isopropyl halide, K2CO3, solvent | High | Introduces isopropyl group at morpholine 4-pos |

Detailed Research Findings and Notes

- The reductive amination pathway is favored for its selectivity and relatively high yields, especially when using sodium triacetoxyborohydride as a mild reducing agent.

- Dess–Martin periodinane is a preferred oxidant for converting alcohol intermediates to aldehydes due to its mildness and selectivity, although yields can be moderate (~46%) and require careful handling.

- Buchwald-Hartwig coupling offers a robust alternative for C–N bond formation, particularly when halogenated precursors are readily available. This method benefits from palladium catalysis but may involve higher costs and catalyst sensitivity.

- The isopropyl substitution on the morpholine ring is generally introduced via nucleophilic substitution or alkylation reactions with isopropyl halides, typically under basic conditions such as potassium carbonate in polar solvents.

- The overall synthetic route typically involves purification steps such as extraction, filtration, and drying to achieve high purity (up to 99%) and good yields (up to 95%) for the final compound.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the morpholine and piperazine cores. Key steps include:

- Nucleophilic substitution : Piperazine derivatives are introduced via alkylation or coupling reactions. For example, triethylamine and acetyl chloride are used to activate intermediates in substitution reactions .

- Coupling reactions : Morpholine rings are attached using catalysts like palladium complexes or copper-based reagents in cross-coupling reactions. Solvents such as dichloromethane or DMF are critical for reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine alkylation | Triethylamine, acetyl chloride, DCM | 65-75% | |

| Morpholine coupling | Pd(OAc)₂, DMF, 80°C | 50-60% |

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformations (e.g., chair conformation of morpholine) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- IR spectroscopy : Identifies functional groups like C=O or N-H stretches.

Example Data :

- X-ray crystallography : Crystal system = Monoclinic, Space group = P2₁/c .

Q. What stability considerations are critical for storage and handling?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis.

- Degradation pathways : Monitor for moisture-sensitive groups (e.g., piperazine rings) using periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinases or GPCRs).

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum mechanics (QM) : Apply semi-empirical methods (e.g., CNDO/2) to calculate molecular orbital energies and dipole moments .

Case Study : A morpholine-piperazine analog showed a binding energy of –9.2 kcal/mol with a serotonin receptor in docking studies, validated by in vitro assays .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Assay validation : Compare results from orthogonal methods (e.g., cell-based vs. enzymatic assays).

- Structural analogs : Test derivatives to identify substituents influencing activity (e.g., fluorophenyl groups enhancing binding ).

- Data normalization : Control for variables like cell line viability (e.g., HEK293 vs. CHO cells) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxyl) to the morpholine ring .

- Metabolic stability : Replace labile substituents (e.g., methyl groups) with deuterated analogs to slow CYP450 metabolism.

- Prodrug design : Mask charged piperazine nitrogen with acetyl or benzyl groups for improved bioavailability .

Methodological Considerations

Q. How to design experiments for studying structure-activity relationships (SAR)?

- Stepwise modifications : Synthesize analogs with incremental changes (e.g., substituents on the piperazine ring).

- Biological testing : Use dose-response curves (IC₅₀/EC₅₀) to quantify potency.

- Statistical analysis : Apply multivariate regression to correlate structural features with activity .

Q. What are the challenges in crystallizing this compound for structural studies?

- Crystal growth : Use vapor diffusion with solvents like ethanol/water mixtures.

- Conformational flexibility : Piperazine rings may adopt puckered or chair conformations, requiring low-temperature (123 K) data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.